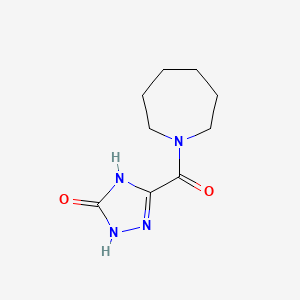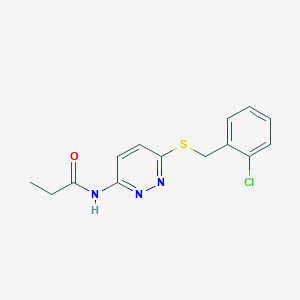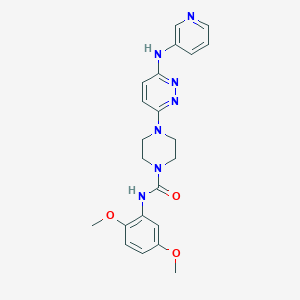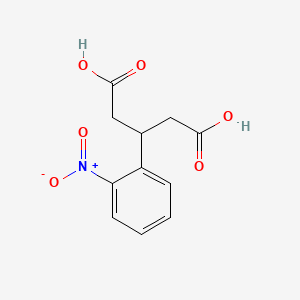![molecular formula C18H14FN7O3 B2984991 N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1203070-47-6](/img/structure/B2984991.png)
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H14FN7O3 and its molecular weight is 395.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Compounds containing [1,2,4]triazolo[4,3-b]pyridazin-6-yl moieties have been synthesized and explored for various biological activities. For instance, Ilić et al. (2011) synthesized a series of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives and studied their antiproliferative activity, revealing that some derivatives inhibited the proliferation of endothelial and tumor cells (Ilić et al., 2011). Similarly, Riyadh (2011) synthesized N-arylpyrazole-containing enaminones and their reactions with various compounds yielded substituted pyridine derivatives with antitumor and antimicrobial activities (Riyadh, 2011).
Antimicrobial and Antitumor Properties
The research has shown that heterocyclic compounds, including those related to the [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety, exhibit promising antimicrobial and antitumor properties. Bhuiyan et al. (2006) prepared [1,2,4]Triazolo[4,3-c]thieno[3,2-e]pyrimidine derivatives showing pronounced antimicrobial activity (Bhuiyan et al., 2006). Shamroukh and Ali (2008) synthesized 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives with significant antiviral activity against the hepatitis-A virus (Shamroukh & Ali, 2008).
Pharmacokinetics and Drug Development
In the context of drug development, the pharmacokinetic profiles and selective receptor activities of related compounds provide valuable insights. For example, Atack et al. (2006) studied TPA023, a triazolopyridazine with selective efficacy for α2- and α3-containing GABAA receptors, demonstrating an anxiolytic profile without sedation in rodents and primates (Atack et al., 2006).
Wirkmechanismus
The structure–activity relationship of these compounds is of profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have been used to help researchers develop new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Eigenschaften
IUPAC Name |
N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN7O3/c19-12-3-1-2-11(10-12)17-24-22-14-5-7-16(25-26(14)17)29-9-8-20-18(28)13-4-6-15(27)23-21-13/h1-7,10H,8-9H2,(H,20,28)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUCULLXDILOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=NNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-(4-chlorophenyl)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2984908.png)
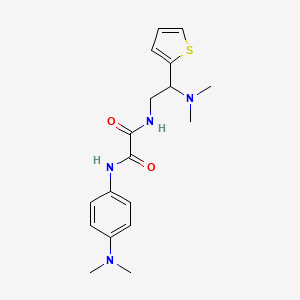



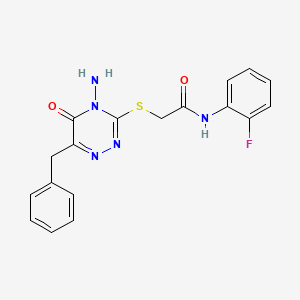
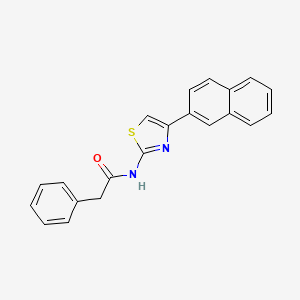
![N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2984921.png)
